molecular formula C13H22ClN B2673668 Spiro[adamantane-2,2'-pyrrolidine];hydrochloride CAS No. 158833-10-4

Spiro[adamantane-2,2'-pyrrolidine];hydrochloride

Cat. No. B2673668
CAS RN: 158833-10-4
M. Wt: 227.78
InChI Key: JZLIAHKBHSSGPI-UHFFFAOYSA-N
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Description

Spiro[adamantane-2,2’-pyrrolidine] hydrochloride is a complex molecule . It is a part of the spiro-pyrrolidine class of compounds . These compounds are assembled through multi-component reactions, which are highly effective but often suffer from long reaction times .


Synthesis Analysis

The synthesis of spiro-pyrrolidine compounds like Spiro[adamantane-2,2’-pyrrolidine] hydrochloride can be accelerated in microdroplets and thin films . The deposition method and mild heating are crucial factors for product formation .


Molecular Structure Analysis

Spirocyclic compounds, like Spiro[adamantane-2,2’-pyrrolidine] hydrochloride, are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .


Chemical Reactions Analysis

The chemical reactions involved in the construction of spiro-pyrrolidine compounds involve multi-component reactions . These reactions assemble complex molecules in a highly effective way .


Physical And Chemical Properties Analysis

Adamantane, a component of Spiro[adamantane-2,2’-pyrrolidine] hydrochloride, is a white solid with a camphor-like odor . It is the simplest diamondoid and the most stable isomer of C10H16 .

Scientific Research Applications

Accelerated Construction of Spiro-Pyrrolidine

Researchers have demonstrated that the acceleration of a five-component spiro-pyrrolidine construction can be achieved in microdroplets and thin films . The deposition method and mild heating are crucial factors for product formation . This application is significant as it allows for the rapid and efficient synthesis of spiro-pyrrolidine .

Microwave-Assisted Synthesis

Spiro-pyrrolidine compounds have been synthesized using microwave-assisted multicomponent reactions . This method accelerates reaction rates and improves yields, making it a promising technique for the synthesis of complex molecular architectures .

Drug Discovery

Due to their unique structural features, spiro heterocycle frameworks are highly sought-after targets in drug discovery . They exhibit diverse biological and pharmacological activities, making them valuable for the development of new therapeutic agents .

Anticancer Activity

Some synthesized spiro pyrrolidine-2,3’-oxindoles have shown significant anticancer in vitro activity against the human lung cancer A549 cell line . This suggests potential applications of these compounds in cancer treatment .

Antiproliferative Activity

N-α-Phenyl substituted spiro-pyrrolidine derivatives have demonstrated higher antiproliferative activity in MDA-MB-231 (human breast carcinoma) than other cancer cell lines . This indicates their potential use as antiproliferative agents in cancer therapy .

Tandem Reaction Mechanism Study

The study of spiro-pyrrolidine has also contributed to the understanding of tandem reaction mechanisms . Three key intermediates were captured by mass spectrometry to elucidate the tandem reaction mechanism .

properties

IUPAC Name

spiro[adamantane-2,2'-pyrrolidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-2-13(14-3-1)11-5-9-4-10(7-11)8-12(13)6-9;/h9-12,14H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLIAHKBHSSGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3CC4CC(C3)CC2C4)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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